molecular formula C14H12O2S B12518752 [(1E)-2-(benzenesulfonyl)ethenyl]benzene

[(1E)-2-(benzenesulfonyl)ethenyl]benzene

Cat. No.: B12518752
M. Wt: 244.31 g/mol
InChI Key: DNMCCXFLTURVLK-UHFFFAOYSA-N
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Description

[(1E)-2-(Benzenesulfonyl)ethenyl]benzene is an aromatic compound characterized by a benzene ring substituted with a benzenesulfonyl group via an ethenyl (–CH=CH–) linker in the trans (E) configuration. The sulfonyl (–SO₂–) group is electron-withdrawing, influencing the compound’s electronic properties, solubility, and reactivity. For instance, [(1E)-2-(methylsulfinyl)ethenyl]benzene (compound 56 in ) shares a similar ethenyl backbone but differs in the oxidation state of the sulfur atom (sulfinyl vs. sulfonyl), which alters polarity and stability .

Properties

IUPAC Name

2-(benzenesulfonyl)ethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c15-17(16,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMCCXFLTURVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl styryl sulfone can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of phenyl styryl sulfone typically involves large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance efficiency and reduce by-products .

Chemical Reactions Analysis

Types of Reactions: Phenyl styryl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of phenyl styryl sulfone involves its ability to participate in various chemical reactions due to the presence of the reactive sulfone group. This group can undergo nucleophilic attack, leading to the formation of new bonds and the generation of reactive intermediates. The compound’s effects are mediated through interactions with molecular targets such as enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

[(1E)-2-(Methylsulfinyl)ethenyl]benzene

  • Structure : Features a methylsulfinyl (–SOCH₃) group instead of benzenesulfonyl.
  • Properties : The sulfinyl group is less electron-withdrawing than sulfonyl, leading to higher nucleophilicity at the ethenyl moiety. This compound is utilized in synthetic pathways for alkaloid derivatives (e.g., lycopodine synthesis) due to its reactivity in cycloaddition reactions .
  • Key Difference : Reduced thermal stability compared to sulfonyl analogues due to lower oxidation state.

1-Methyl-4-[2-(tridecafluorohexylsulfonyl)ethenyl]benzene (CAS 86525-51-1)

  • Structure : Contains a perfluorinated alkyl chain (–C₆F₁₃) attached to the sulfonyl group.
  • Properties : The fluorinated chain enhances hydrophobicity and chemical inertness, making it suitable for applications in surfactants or coatings requiring resistance to harsh environments .
  • Key Difference: Fluorination drastically increases molecular weight and reduces solubility in polar solvents compared to non-fluorinated sulfonyl derivatives.

1-Methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene

  • Structure : Methoxy (–OCH₃) groups replace sulfonyl substituents.
  • Properties : The electron-donating methoxy groups enhance conjugation, leading to fluorescence properties. Such compounds are used in organic electronics and as probes in supramolecular chemistry (e.g., dual-component fluorescent materials) .
  • Key Difference : Methoxy-substituted derivatives exhibit redshifted absorption/emission spectra compared to sulfonyl analogues due to extended π-conjugation.

1,3-Dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene

  • Structure : Combines chloro (–Cl) and methoxy substituents on the benzene ring.
  • Properties : The chloro groups increase electrophilicity, enabling interactions with biological targets (e.g., aryl hydrocarbon receptor antagonism) .
  • Key Difference: Chlorination enhances metabolic stability but reduces solubility in aqueous media compared to non-halogenated derivatives.

Comparative Data Table

Compound Name Substituents Key Properties Applications References
[(1E)-2-(Benzenesulfonyl)ethenyl]benzene –SO₂C₆H₅ High polarity, thermal stability Potential use in polymers/drug design
[(1E)-2-(Methylsulfinyl)ethenyl]benzene –SOCH₃ Moderate stability, reactive ethenyl Alkaloid synthesis
1-Methyl-4-[2-(C₆F₁₃SO₂)ethenyl]benzene –SO₂C₆F₁₃ Hydrophobic, inert Surfactants/coatings
1-Methoxy-4-[(E)-2-(4-MeOPh)ethenyl]benzene –OCH₃ Fluorescent, conjugated system Organic electronics
1,3-Dichloro-5-[(E)-2-(4-MeOPh)ethenyl]benzene –Cl, –OCH₃ Electrophilic, bioactivity Biochemical research

Research Findings and Trends

  • Biological Activity : Fluorinated sulfonyl derivatives (e.g., CAS 86525-51-1) show promise in green chemistry due to their persistence and low toxicity .
  • Fluorescence : Methoxy-substituted ethenyl benzenes exhibit tunable emission, useful in sensing applications .

Biological Activity

[(1E)-2-(benzenesulfonyl)ethenyl]benzene, also known as a benzenesulfonamide derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C15H14O2SC_{15}H_{14}O_2S. The presence of the benzenesulfonyl group is significant in influencing the compound's biological interactions.

1. Cardiovascular Effects

A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives could significantly decrease perfusion pressure and coronary resistance, suggesting a potential for cardiovascular applications .

CompoundEffect on Perfusion PressureEffect on Coronary Resistance
BenzenesulfonamideControlControl
4-(2-amino-ethyl)-benzenesulfonamideDecreasedDecreased
2,5-dichloro-N-(4-nitro-phenyl)-benzene-sulfonamideModerateModerate

2. Antimicrobial Activity

Research has demonstrated that derivatives of benzenesulfonamide exhibit antimicrobial properties. For instance, a compound structurally related to this compound showed effective inhibition against various bacterial strains including Escherichia coli and Bacillus subtilis at specific concentrations .

CompoundBacterial StrainZone of Inhibition (mm)
Derivative AE. coli15
Derivative BB. subtilis18

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Theoretical docking studies suggest that these compounds can bind to calcium channels, influencing vascular resistance and perfusion pressure through modulation of ion flow .

Case Study 1: Cardiovascular Effects

In a controlled laboratory setting, researchers administered varying doses of a benzenesulfonamide derivative to isolated rat hearts. The study found that increasing doses correlated with a significant reduction in both perfusion pressure and coronary resistance, indicating a dose-dependent response .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of related compounds against pathogenic bacteria. The findings revealed that certain derivatives exhibited strong antimicrobial activity, particularly against gram-positive bacteria, highlighting their potential as therapeutic agents in treating infections .

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